molecular formula C17H24N2O4S B2597747 4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one CAS No. 861207-39-8

4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2597747
CAS No.: 861207-39-8
M. Wt: 352.45
InChI Key: YPBVQJYYMGQZJG-UHFFFAOYSA-N
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Description

4-(2-hydroxyethyl)-5-methyl-1-[(2,3,4,5,6-pentamethylphenyl)sulfonyl]-1,2-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C17H24N2O4S and its molecular weight is 352.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Investigations

The compound has been extensively studied for its synthesis and molecular properties, contributing significantly to the development of novel pyrazoles with potential medicinal applications. Thangarasu et al. (2019) highlighted the synthesis of novel pyrazole derivatives showing promising biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory effects. These compounds were synthesized from precursors through Vilsmeier-Haack reaction, with some showing excellent COX-2 inhibition and HRBC membrane stabilization properties, indicating their potential as future COX-2 inhibitors or anti-inflammatory drugs (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Activity

El‐Emary et al. (2002) explored the antimicrobial activity of new heterocycles based on 3-Methyl-1-Phenyl-5-Benzene Sulfonamido Pyrazole, demonstrating the compound's potential in creating effective antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Ozmen Ozgun et al. (2019) synthesized pyrazoline benzensulfonamides evaluating their inhibition potency against human carbonic anhydrase (hCA) isoenzymes and acetylcholinesterase (AChE) enzyme. These compounds showed low cytotoxicity towards oral squamous cancer cell carcinoma and non-tumor cells, suggesting their utility as novel CAs or AChE inhibitor candidates with minimal adverse effects (Ozmen Ozgun, Gul, Yamali, Sakagami, Gulcin, Sukuroglu, & Supuran, 2019).

Synthesis and Bioactivity Studies

Gul et al. (2016) reported on the synthesis of new 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, testing their cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors. The study highlighted some compounds for their cytotoxic activities and strong inhibition of hCA isoforms, underscoring their potential in anti-tumor activity research (Gul, Tuğrak, Sakagami, Taslimi, Gulcin, & Supuran, 2016).

Properties

IUPAC Name

4-(2-hydroxyethyl)-3-methyl-2-(2,3,4,5,6-pentamethylphenyl)sulfonyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4S/c1-9-10(2)12(4)16(13(5)11(9)3)24(22,23)19-14(6)15(7-8-20)17(21)18-19/h20H,7-8H2,1-6H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPBVQJYYMGQZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2C(=C(C(=O)N2)CCO)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.